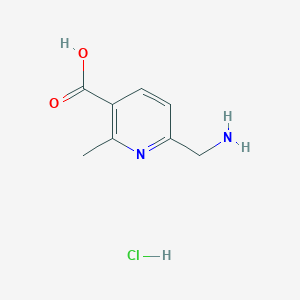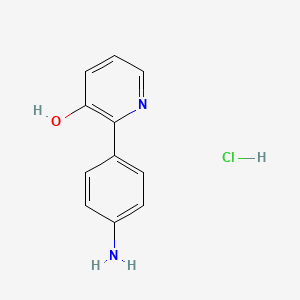
1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of an amino group, a dichlorophenyl group, and a methylpropanol structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable amine and a methylating agent. One common method includes the following steps:
Condensation Reaction: 3,4-dichlorobenzaldehyde reacts with an amine (such as methylamine) in the presence of a catalyst to form an imine intermediate.
Reduction Reaction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include substituted amino alcohols, ketones, and various aromatic derivatives.
科学的研究の応用
1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用機序
The mechanism by which 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group and the dichlorophenyl moiety play crucial roles in binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
- 1-Amino-1-(3,4-dichlorophenyl)urea
- 1-Amino-1-(3,4-dichlorophenyl)thiourea
- 1-Amino-1-(3,4-dichlorophenyl)acetone
Uniqueness: 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the amino group and the dichlorophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C10H13Cl2NO |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
1-amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H13Cl2NO/c1-10(2,14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,14H,13H2,1-2H3 |
InChIキー |
JLKBDHSQFUJBKX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C1=CC(=C(C=C1)Cl)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B11733277.png)
![N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733278.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733289.png)
![2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11733290.png)
![N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733296.png)
![1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11733300.png)
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733303.png)
![3-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733307.png)


![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733329.png)


